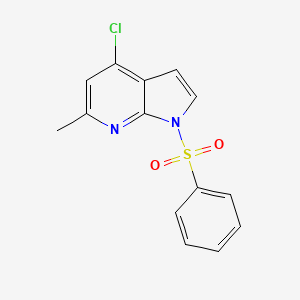

![molecular formula C8H9ClN2 B595529 8-Methylimidazo[1,2-a]pyridine hydrochloride CAS No. 10518-86-2](/img/structure/B595529.png)

8-Methylimidazo[1,2-a]pyridine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Imidazopyridine is an important fused bicyclic 5–6 heterocycle recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It is also useful in material science because of its structural character .

Synthesis Analysis

The synthesis of this scaffold employs different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . The synthesis of 2-methylimidazo[1,2-a]pyridine involves the reaction of 2-amino-1-propargylpyridinium and 2-amino-1-(2-bromoallyl)pyridinium bromides with sodium methoxide .Molecular Structure Analysis

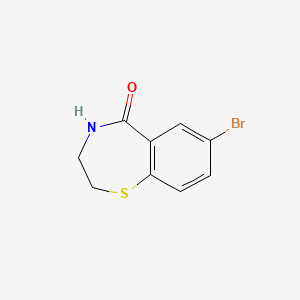

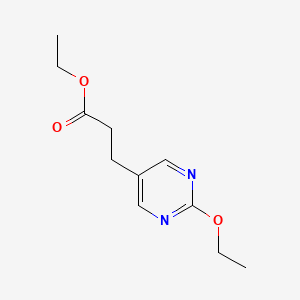

The molecular formula of 8-Methyl-imidazo[1,2-a]pyridine hydrochloride is C8H9ClN2 . The InChI code is 1S/C8H8N2.ClH/c1-7-3-2-5-10-6-4-9-8(7)10;/h2-6H,1H3;1H .Chemical Reactions Analysis

The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry . The reaction of 2-methylimidazo[1,2-a]pyridine with molecular bromine and iodine has been studied .科学的研究の応用

Medicinal Chemistry

Imidazopyridine, the core structure of “8-Methylimidazo[1,2-a]pyridine hydrochloride”, is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry . It’s used in the development of various drugs, although specific applications for the 8-methyl variant are still under research.

Material Science

This compound is also useful in material science because of its structural character . The specific properties that make it useful in this field are subject to ongoing research.

Optoelectronic Devices

Imidazopyridine derivatives have shown promise in the field of optoelectronics . They can be used in the manufacture of devices that work on the interaction of light with electric fields.

Sensors

The structural characteristics of “8-Methylimidazo[1,2-a]pyridine hydrochloride” make it a potential candidate for use in sensor technology . More research is needed to determine the specific types of sensors where this compound could be used.

Anti-Cancer Drugs

Imidazopyridine derivatives have been explored for their potential use in anti-cancer drugs . While specific research on the anti-cancer properties of “8-Methylimidazo[1,2-a]pyridine hydrochloride” is not readily available, it’s possible that this compound could have similar applications.

Emitters for Confocal Microscopy and Imaging

Imidazopyridine derivatives have been used as emitters for confocal microscopy and imaging . “8-Methylimidazo[1,2-a]pyridine hydrochloride” could potentially be used in similar applications.

作用機序

Target of Action

8-Methylimidazo[1,2-a]pyridine hydrochloride is a derivative of imidazo[1,2-a]pyridine, a class of compounds that have been recognized for their wide range of applications in medicinal chemistry . These compounds have shown significant activity against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) . Therefore, the primary targets of 8-Methylimidazo[1,2-a]pyridine hydrochloride are likely to be the bacterial cells causing tuberculosis.

Biochemical Pathways

Given the compound’s significant activity against mdr-tb and xdr-tb , it can be inferred that it affects the biochemical pathways related to the survival and proliferation of the tuberculosis bacteria.

Result of Action

The molecular and cellular effects of 8-Methylimidazo[1,2-a]pyridine hydrochloride’s action would be primarily related to its activity against MDR-TB and XDR-TB . By interacting with its bacterial targets, the compound could potentially inhibit the growth and proliferation of the tuberculosis bacteria, thereby helping to control the spread of the disease.

Safety and Hazards

将来の方向性

Imidazo[1,2-a]pyridine derivatives have been recognized for their wide range of applications in medicinal chemistry and material science . They have shown significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), indicating potential future directions in the field of medicinal chemistry .

特性

IUPAC Name |

8-methylimidazo[1,2-a]pyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2.ClH/c1-7-3-2-5-10-6-4-9-8(7)10;/h2-6H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWKYEKQYSKMOES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724924 |

Source

|

| Record name | 8-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10518-86-2 |

Source

|

| Record name | Imidazo[1,2-a]pyridine, 8-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10518-86-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Methylimidazo[1,2-a]pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724924 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Bromo-4-chloro-1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B595463.png)